molecular formula C6H6ClNO B1354690 (3-Chloropyridin-4-YL)methanol CAS No. 79698-53-6

(3-Chloropyridin-4-YL)methanol

Cat. No. B1354690
Key on ui cas rn: 79698-53-6
M. Wt: 143.57 g/mol
InChI Key: ZBVHUTXSYWJSFW-UHFFFAOYSA-N
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Patent
US04952397

Procedure details

A suspension of 3-chloro-4-pyridinecarboxaldehyde (43.80g, 0.310mol) in ethanol (200 ml) was cooled in an ice bath and treated with powdered sodium borohydride (5.85 g, 0.155 mol) added in portions over approximately 2 min. The resulting solution was removed from the ice bath and stirred at ambient temperature. After 1 hr the solution was recooled in an ice bath and treated with acetone (22 ml) to decompose excess borohydride. The solution was again removed from the ice bath and stirred at ambient temperature. After 30 min the reaction solution was evaporated under vacuum to a viscous oil.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[O:9].[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
43.8 g
Type
reactant
Smiles
ClC=1C=NC=CC1C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.85 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
ADDITION
Type
ADDITION
Details
added in portions over approximately 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The resulting solution was removed from the ice bath
ADDITION
Type
ADDITION
Details
treated with acetone (22 ml)
CUSTOM
Type
CUSTOM
Details
The solution was again removed from the ice bath
STIRRING
Type
STIRRING
Details
stirred at ambient temperature
CUSTOM
Type
CUSTOM
Details
After 30 min the reaction solution was evaporated under vacuum to a viscous oil
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=NC=CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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